![molecular formula C21H25N3O3S B2942805 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252921-26-8](/img/structure/B2942805.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide is a synthetic chemical compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound's structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Starting Materials: : Begin with commercially available precursors such as 2-aminothiophene and appropriate acylating agents.
Cyclization: : The initial step involves the cyclization of 2-aminothiophene with a carbonyl compound to form the thieno[3,2-d]pyrimidine core.
Functionalization: : Introduction of the butyl group at the 3-position via alkylation.
Acetylation: : Reacting the intermediate with acetic anhydride to form the final product.
Industrial Production Methods
In an industrial setting, the production might scale up using continuous flow chemistry techniques, which enhance efficiency and yield while maintaining reaction control.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : Reduction can lead to the formation of thioethers.
Substitution: : Electrophilic and nucleophilic substitutions can occur on the aromatic rings and the nitrogen atoms in the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Use of reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents like lithium aluminum hydride.
Substitution: : Using halogenating agents or organometallic reagents under controlled temperature and solvent conditions.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Production of thioethers.
Substitution: : Varied substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: : Utilized as a building block in the synthesis of complex molecules.
Catalysis: : Serving as a ligand in metal-catalyzed reactions.
Biology
Drug Development: : Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine
Therapeutics: : Examined for use in treating various diseases due to its biological activities.
Industry
Materials Science: : Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action involves interactions at the molecular level, where the compound binds to specific targets such as enzymes or receptors. It can inhibit or activate these targets, leading to a cascade of biochemical reactions. For instance, if it acts as an enzyme inhibitor, it may bind to the active site, blocking substrate access and thereby modulating the enzymatic activity.
Comparación Con Compuestos Similares
Unique Aspects
This compound's unique structure, particularly the thieno[3,2-d]pyrimidine core combined with the butyl and isopropyl phenyl groups, gives it distinct chemical and biological properties compared to other similar compounds.
Similar Compounds
Thieno[3,2-d]pyrimidines: : Other derivatives with variations in the substituents on the core structure.
Pyrimidinyl Acetamides: : Compounds with similar acetamide functionalities but different heterocyclic cores.
This comparison highlights how minor structural differences can lead to significant variations in reactivity and biological activity.
There you have it—a deep dive into 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide!
Propiedades
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-5-11-23-20(26)19-17(10-12-28-19)24(21(23)27)13-18(25)22-16-9-7-6-8-15(16)14(2)3/h6-10,12,14,19H,4-5,11,13H2,1-3H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWMKEQWJOYDOL-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=CC=C3C(C)C)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
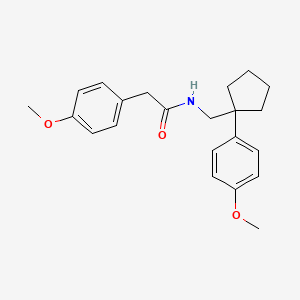
![5-chloro-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B2942724.png)
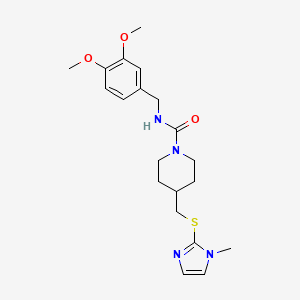
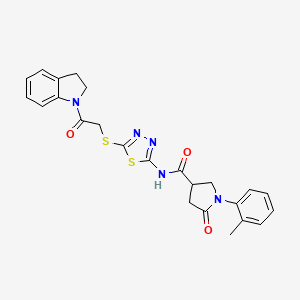
![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)
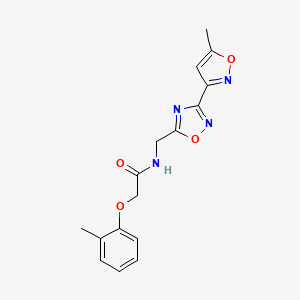
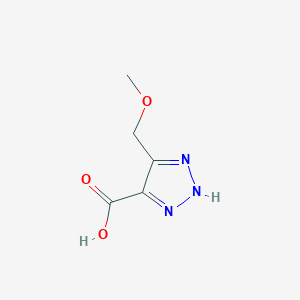
![N-[(1-Aminocyclobutyl)methyl]-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2942735.png)
![4-[(3-Methoxyphenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2942737.png)
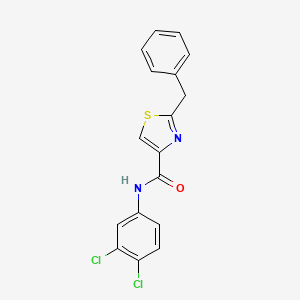
![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)
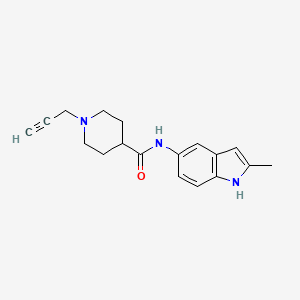
amine hydrochloride](/img/structure/B2942741.png)
![Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate](/img/structure/B2942743.png)
